

Application Note: NMR Spectroscopic Analysis of Methyl 3-amino-4-methyl-5-nitrobenzoate

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Compound of Interest

Compound Name:	Methyl 3-amino-4-methyl-5-nitrobenzoate
Cat. No.:	B184825

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **Methyl 3-amino-4-methyl-5-nitrobenzoate**, a key intermediate in various synthetic applications.

Introduction

Methyl 3-amino-4-methyl-5-nitrobenzoate is a substituted aromatic compound with significant utility in the synthesis of pharmaceuticals and other fine chemicals. Its structural elucidation is crucial for quality control and reaction monitoring. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This note details the experimental procedure for acquiring high-quality ^1H and ^{13}C NMR spectra and provides an analysis of the expected spectral data.

Predicted NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In **Methyl 3-amino-4-methyl-5-nitrobenzoate**, the interplay of the electron-donating amino ($-\text{NH}_2$) and methyl ($-\text{CH}_3$) groups, and the electron-withdrawing nitro ($-\text{NO}_2$) and methyl ester ($-\text{COOCH}_3$) groups, results in a unique spectral fingerprint.

Predicted ^1H NMR Data

The expected ^1H NMR spectrum will show distinct signals for the aromatic protons, the methyl ester protons, the amino protons, and the methyl group protons attached to the ring. Protons on an aromatic ring typically appear in the 6.5-8.0 ppm range.[1][2] The benzylic protons, those on a carbon directly bonded to the aromatic ring, are expected between 2.0-3.0 ppm.[1][2]

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1	~7.5 - 8.0	Singlet	1H	H-6
2	~7.0 - 7.5	Singlet	1H	H-2
3	~5.0 - 6.0	Broad Singlet	2H	-NH ₂
4	~3.8 - 3.9	Singlet	3H	-OCH ₃
5	~2.2 - 2.4	Singlet	3H	-CH ₃

Note: The chemical shifts are predictions and may vary based on the solvent and experimental conditions.

Predicted ^{13}C NMR Data

Carbons in an aromatic ring typically resonate in the 120-150 ppm region of a ^{13}C NMR spectrum.[1] The presence of both electron-donating and electron-withdrawing substituents will cause a wider spread of the chemical shifts for the aromatic carbons.

Signal	Chemical Shift (δ , ppm)	Assignment
1	~165	C=O (Ester)
2	~150	C-5
3	~145	C-3
4	~135	C-1
5	~125	C-4
6	~120	C-6
7	~115	C-2
8	~52	-OCH ₃
9	~18	-CH ₃

Note: The chemical shifts are predictions and may vary based on the solvent and experimental conditions.

Experimental Protocol

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of **Methyl 3-amino-4-methyl-5-nitrobenzoate**.

1. Sample Preparation

- Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.[3]
- Sample Amount: Weigh approximately 10-20 mg of the compound.
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can affect the chemical shifts.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Spectrometer Setup

- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal resolution.
- Tuning and Shimming: Tune the probe to the appropriate frequencies for ^1H and ^{13}C . Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ^1H NMR Acquisition Parameters

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
- Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

4. ^{13}C NMR Acquisition Parameters

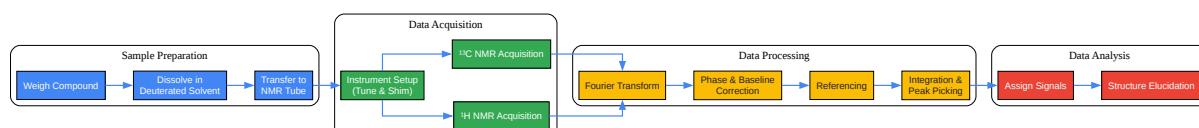
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
- Spectral Width: Set a spectral width that covers all expected carbon signals (e.g., 0-200 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds is recommended.
- Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.

5. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all peaks.

Experimental Workflow

The following diagram illustrates the typical workflow for the NMR analysis of **Methyl 3-amino-4-methyl-5-nitrobenzoate**.



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